

Spectroscopic Profile of 2-Amino-4,6-dimethylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-4,6-dimethylpyridine

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-4,6-dimethylpyridine**, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2-Amino-4,6-dimethylpyridine**.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Chemical Shift (δ) ppm	Assignment
6.35	H-3/H-5 (aromatic)
6.13	H-3/H-5 (aromatic)
4.40 (br s)	-NH ₂
2.33	-CH ₃ (at C4/C6)
2.17	-CH ₃ (at C4/C6)

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3)

Chemical Shift (δ) ppm	Assignment
158.59	C2
156.32	C4/C6
148.94	C4/C6
114.40	C3/C5
105.89	C3/C5
23.80	- CH_3
20.81	- CH_3

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Assignment
3450 - 3300	N-H stretching (asymmetric and symmetric)
3100 - 3000	C-H stretching (aromatic)
2980 - 2850	C-H stretching (methyl)
1640 - 1590	N-H bending (scissoring)
1600 - 1450	C=C and C=N ring stretching
1470 - 1430	C-H bending (methyl, asymmetric)
1380 - 1365	C-H bending (methyl, symmetric)
850 - 750	C-H out-of-plane bending (aromatic)

Table 4: Mass Spectrometry (MS) Data

m/z	Proposed Fragment
122	$[M]^+$ (Molecular Ion)
107	$[M - CH_3]^+$
94	$[M - HCN - H]^+$ or $[M - N_2H_2]^+$
95	$[M - HCN]^+$

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **2-Amino-4,6-dimethylpyridine** was dissolved in 0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- Instrumentation: 1H and ^{13}C NMR spectra were recorded on a 400 MHz NMR spectrometer.
- 1H NMR Acquisition Parameters:
 - Spectral Width: 16 ppm
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Pulse Width: 30°
- ^{13}C NMR Acquisition Parameters:
 - Spectral Width: 250 ppm
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s

- Pulse Program: Standard proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of **2-Amino-4,6-dimethylpyridine** (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Spectral Range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 32
 - Background: A spectrum of the pure KBr pellet was recorded as the background and automatically subtracted from the sample spectrum.

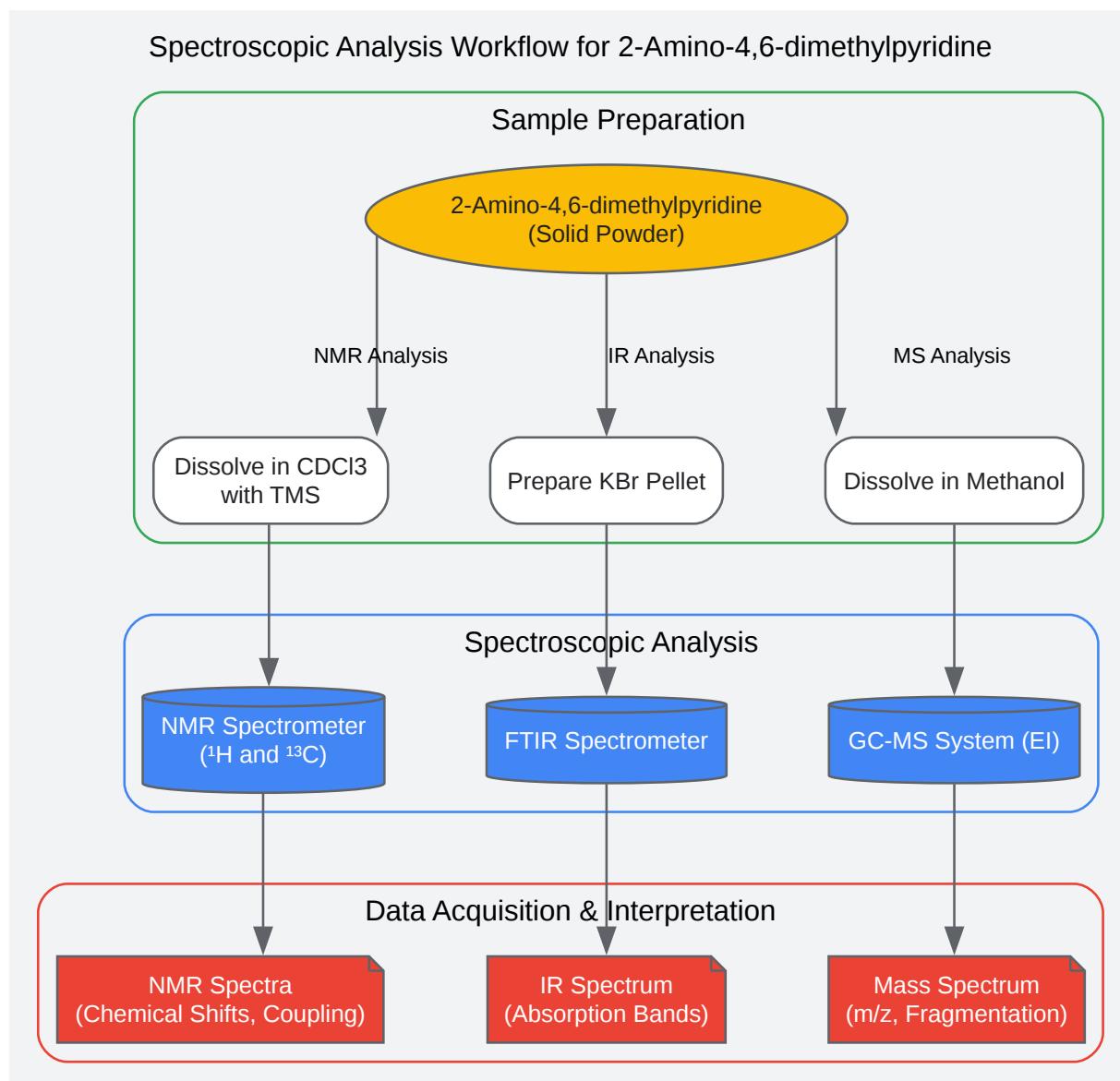
Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **2-Amino-4,6-dimethylpyridine** was prepared in methanol.
- Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an Electron Ionization (EI) source was used.
- Data Acquisition:
 - Ionization Mode: Electron Ionization (EI)
 - Ionization Energy: 70 eV
 - Mass Range: m/z 40 - 200

- GC Column: A non-polar capillary column (e.g., DB-5ms) was used for separation.
- Carrier Gas: Helium

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **2-Amino-4,6-dimethylpyridine**.



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Caption: Workflow for the spectroscopic characterization of **2-Amino-4,6-dimethylpyridine**.

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